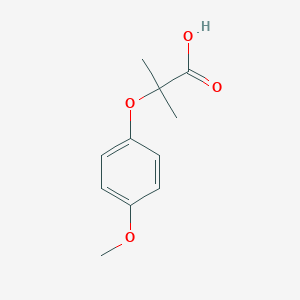

2-(4-Methoxyphenoxy)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-8(14-3)5-7-9/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXBNNMNAWNFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169928 | |

| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17509-54-5 | |

| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017509545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid

Introduction

2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a notable carboxylic acid and aromatic ether derivative. This molecule is not just a subject of academic curiosity; it serves as a versatile building block in various industrial sectors, including pharmaceuticals and agrochemicals.[1][2] Perhaps its most widely recognized application is in the food industry, where its sodium salt, known as Lactisole, functions as a potent sweetness inhibitor.[3] This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is fundamental to all subsequent scientific investigation.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 2-(4-methoxyphenoxy)propanoic acid[4]

-

Common Synonyms : 2-(p-methoxyphenoxy)propionic acid, Lactisole (free acid)[3][4]

Molecular Architecture

The structure of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid features a central propanoic acid backbone. The alpha-carbon is substituted with a methyl group and is linked via an ether bond to a para-substituted methoxyphenol ring. This combination of a carboxylic acid, an ether, and an aromatic ring dictates its chemical behavior and physical properties.

Caption: 2D structure of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.

Physicochemical Properties

The interplay of the molecule's functional groups gives rise to its distinct physicochemical characteristics. These properties are crucial for predicting its behavior in various systems, from reaction vessels to biological matrices.

Summary of Properties

| Property | Value | Source(s) |

| Physical State | White to off-white/pale brown solid/powder. | [1][3][5] |

| Melting Point | 65-66 °C; 88-94 °C; 91.0-95.0 °C; 92-94°C; 158 °C | [1][3][4][5] |

| Boiling Point | 173-175 °C @ 1 Torr; 377 °C @ 760 mm Hg | [3][5] |

| Solubility | Soluble in alcohol, propylene glycol. Slightly soluble in DMSO, Methanol. Water solubility is estimated at 3129 mg/L @ 25 °C. | [3][5][7][8] |

| pKa | 3.29 ± 0.10 (Predicted) | [3] |

| LogP (o/w) | 1.650 (Estimated) | [3][5] |

Note on Melting Point Discrepancy: The reported melting point varies across different sources. This variation could be attributed to the presence of different crystalline forms (polymorphism), impurities, or the analysis of the racemic mixture versus a specific enantiomer. Researchers should consider empirical determination for their specific batch.

In-Depth Analysis

-

Solubility Profile : The molecule exhibits dual solubility characteristics. The carboxylic acid group is polar and capable of hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[5][7][8] Conversely, the aromatic ring and methyl groups introduce lipophilic character, allowing for solubility in less polar organic solvents. The sodium salt form, Lactisole, is significantly more water-soluble due to the ionic nature of the carboxylate.[6]

-

Acidity (pKa) : With a predicted pKa of approximately 3.29, this compound is a weak organic acid, comparable to other carboxylic acids.[3] This acidity is a key feature, as it allows for the formation of carboxylate salts by deprotonation in basic conditions. This property is fundamental to its role as a taste modulator, where the anionic form interacts with taste receptors.

-

Lipophilicity (LogP) : The estimated LogP value of 1.65 indicates a moderate degree of lipophilicity.[3][5] This value suggests that the compound can partition between aqueous and lipid phases, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development contexts. It implies a reasonable ability to cross biological membranes.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

In a mass spectrum, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is expected to show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (196.20). High-resolution mass spectrometry can confirm the elemental composition, C₁₀H₁₂O₄.[4] Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage at the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum would be expected to show distinct signals corresponding to the different proton environments:

-

A singlet for the methoxy (-OCH₃) protons.

-

Signals in the aromatic region for the protons on the benzene ring.

-

A signal for the methyl (-CH₃) protons on the propanoic acid chain.

-

A signal for the alpha-proton (-CH) on the propanoic acid chain.

-

A broad singlet for the acidic proton of the carboxylic acid (-COOH), which is often exchangeable with D₂O.

-

-

¹³C NMR : The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, including signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the propanoic acid backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present:

-

O-H Stretch : A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch : A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the carbonyl group of the carboxylic acid.

-

C-O Stretch : Absorptions corresponding to the ether linkage and the carboxylic acid C-O bond would be expected in the fingerprint region (approx. 1000-1300 cm⁻¹).

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of such compounds.

Objective : To determine the purity of a 2-(4-Methoxyphenoxy)-2-methylpropanoic acid sample.

Methodology :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its ability to retain moderately nonpolar compounds.

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer ensures the carboxylic acid remains protonated for consistent retention.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 275 nm).

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Injection Volume : 10 µL.

-

Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: A typical workflow for purity analysis using HPLC.

Chemical Reactivity and Synthesis

The reactivity is dominated by its two primary functional groups: the carboxylic acid and the ether.

Key Chemical Reactions

-

Salt Formation : As a carboxylic acid, it readily reacts with bases (e.g., sodium hydroxide) to form the corresponding carboxylate salt. This is the basis for producing Lactisole (sodium 2-(4-methoxyphenoxy)propanoate).

-

Esterification : The carboxylic acid can undergo Fischer esterification with an alcohol under acidic catalysis to form an ester. This reaction is crucial for creating derivatives with modified solubility and bioavailability.[2]

Synthetic Pathway Overview

A common and industrially viable method for synthesizing this compound is through a variation of the Williamson ether synthesis.

General Protocol :

-

Deprotonation : p-Methoxyphenol is treated with a strong base, such as sodium hydroxide, to form the sodium phenoxide intermediate.

-

Nucleophilic Substitution : The resulting phenoxide acts as a nucleophile and attacks an alkyl halide, such as methyl 2-chloropropionate.

-

Hydrolysis : The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product, 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.[3]

Caption: A simplified schematic of the synthesis pathway.

Applications in Research and Development

The unique structure of this molecule makes it a valuable tool in several fields.

-

Pharmaceutical and Agrochemical Synthesis : It serves as a chiral building block for creating enantiomerically pure compounds.[2] This is particularly important in the production of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides, where stereochemistry dictates biological activity and efficacy.[1][2]

-

Taste Modulation : The sodium salt, Lactisole, is a well-documented sweetness inhibitor.[3] It is believed to act on the T1R3 sweet taste receptor, modulating the perception of both natural sugars and artificial sweeteners.[3] This makes it a valuable tool in food science for creating balanced flavor profiles and in research for studying the mechanisms of taste perception.

-

Biochemical Research : The compound is used as a research tool to study its interactions with biological systems, helping to elucidate metabolic pathways and enzyme activities.[1] It has been used as a sweet taste receptor antagonist to study its effects on cellular secretion processes.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

GHS Hazard Information

According to aggregated GHS information, the compound may cause skin and eye irritation, as well as respiratory irritation.[4][5]

-

H315 : Causes skin irritation.[4]

-

H319 : Causes serious eye irritation.[4]

-

H335 : May cause respiratory irritation.[4]

Storage and Handling Recommendations

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, gloves, and eye/face protection.[5][7] In case of insufficient ventilation, wear a suitable respiratory mask.

-

Storage : Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed. The compound can be hygroscopic, so storage under an inert atmosphere is recommended.

-

Handling : Avoid contact with skin and eyes.[5] Do not breathe dust.[7]

References

-

2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem. National Center for Biotechnology Information. [Link]

-

2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company. The Good Scents Company. [Link]

-

sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 - The Good Scents Company. The Good Scents Company. [Link]

-

2-(4-Methoxyphenoxy)propanoic acid, (-)- | C10H12O4 | CID 697337 - PubChem. National Center for Biotechnology Information. [Link]

-

2-(4-Methoxyphenoxy)propanoic acid - MySkinRecipes. MySkinRecipes. [Link]

- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents.

- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Methoxyphenoxy)propanoic acid [myskinrecipes.com]

- 3. SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE | 13794-15-5 [chemicalbook.com]

- 4. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 [thegoodscentscompany.com]

- 6. CAS 13794-15-5: SODIUM 2-(4-METHOXYPHENOXY)PROPIONATE [cymitquimica.com]

- 7. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3 [thegoodscentscompany.com]

- 8. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

2-(4-Methoxyphenoxy)-2-methylpropanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a member of the aryloxyisobutyric acid class of compounds. Due to the limited publicly available data on this specific molecule, this guide establishes a foundational understanding by presenting its fundamental chemical properties and then extrapolates potential applications and synthetic methodologies based on the well-characterized and structurally related compound, fenofibric acid. The document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by offering insights into the potential pharmacological relevance and synthetic strategies for this class of molecules.

Introduction to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid

2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with a distinct aryloxyisobutyric acid scaffold. While specific research and applications for this particular compound are not extensively documented in peer-reviewed literature, its structural similarity to a class of drugs known as fibrates suggests potential utility in metabolic research and drug development.

Chemical Identity

| Property | Value | Source |

| CAS Number | 17509-54-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |

| Molecular Weight | 210.23 g/mol | [3][5] |

| IUPAC Name | 2-(4-methoxyphenoxy)-2-methylpropanoic acid | N/A |

Physicochemical Properties and Data

Synthesis Methodology: An Exemplary Approach Based on Fenofibric Acid

Given the absence of a specific, detailed synthesis protocol for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid in the public domain, a representative synthesis for a structurally analogous compound, fenofibric acid, is presented below. This method, involving a Williamson ether synthesis followed by hydrolysis, is a common and robust strategy for the preparation of aryloxyisobutyric acids.

The synthesis of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, provides a relevant and illustrative pathway.[6] Fenofibrate itself is the isopropyl ester of fenofibric acid, which is chemically designated as 2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanoate.[7] The synthesis generally involves the reaction of a substituted phenol with an α-bromo ester.[7]

General Reaction Scheme for Aryloxyisobutyric Acid Synthesis

The synthesis of fenofibric acid can be achieved by reacting (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl-2-bromo-2-methylpropanoate, followed by hydrolysis of the resulting ester.[6]

Experimental Protocol: Synthesis of Fenofibric Acid

This protocol is adapted from the synthesis of fenofibric acid and serves as a model for the synthesis of related aryloxyisobutyric acids.[6]

Step 1: Williamson Ether Synthesis

-

To a stirred solution of (4-chlorophenyl)(4-hydroxyphenyl)methanone (15 mmol) in dry 2-butanone (60 mL), add sodium hydroxide (15 mmol).

-

Heat the reaction mixture to reflux for 1 hour.

-

Add isopropyl-(2-bromo-2-methyl)-propanoate (1.1 equivalents) in dry 2-butanone (15 mL) to the reaction mixture.

-

Continue refluxing for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Saponification (Ester Hydrolysis)

-

Upon completion of the ether synthesis, add 1 M sodium hydroxide solution (50 mL) to the reaction mixture.

-

Heat the mixture under reflux for 4 hours to hydrolyze the ester.

-

After cooling, partition the residue between brine (20 mL) and dichloromethane (80 mL).

-

Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like acetone to yield fenofibric acid as a white powder.[6]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of fenofibric acid, a representative aryloxyisobutyric acid.

Potential Applications and Biological Activity: Inferences from Fibrates

The structural class of aryloxyisobutyric acids, to which 2-(4-Methoxyphenoxy)-2-methylpropanoic acid belongs, is best known for the pharmacological activity of fibrates. Fibrates are a class of amphipathic carboxylic acids used for the treatment of metabolic disorders, primarily hypercholesterolemia.

Hypolipidemic Effects

Novel 2-substituted isobutyric acid derivatives have been synthesized and evaluated for their hypolipidemic activity.[8] Some of these compounds have been shown to decrease the levels of serum total cholesterol, LDL cholesterol, and triglycerides in animal models of hyperlipidemia, with efficacy comparable to or greater than the reference drug gemfibrozil.[8]

Fenofibrate, a widely prescribed fibrate, is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[6] Fibrates are known to modulate lipid metabolism.[9]

Mechanism of Action: PPARα Agonism

The primary mechanism of action of fibrates is the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.

Activation of PPARα by fibrates leads to:

-

Increased transcription of genes involved in fatty acid oxidation.

-

Increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.

-

Reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

-

Increased levels of high-density lipoprotein (HDL) cholesterol.

It is plausible that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, as a member of the aryloxyisobutyric acid family, could exhibit similar PPARα agonistic activity.

Other Potential Biological Activities

Research into various derivatives of carboxylic acids has revealed a broad spectrum of biological activities, including:

-

Anti-inflammatory effects : Some 1,2,4-triazole derivatives containing a propanoic acid moiety have shown significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines like TNF-α and IFN-γ.[10]

-

Antimicrobial and Antifungal Activity : Certain derivatives of Meldrum's acid, which contains an acylal structure, have demonstrated antimicrobial and antifungal properties.[11] Additionally, some 5-oxopyrrolidine derivatives have shown promising antimicrobial activity against multidrug-resistant bacterial strains.[12]

Future Directions and Research Opportunities

The lack of specific data for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid presents a clear opportunity for further research. Key areas of investigation would include:

-

Development and optimization of a specific synthesis protocol.

-

Thorough characterization of its physicochemical properties.

-

In vitro and in vivo evaluation of its biological activity , with a primary focus on its potential as a PPARα agonist and its effects on lipid metabolism.

-

Exploration of other potential therapeutic applications , such as anti-inflammatory or antimicrobial activities, based on the broader activities of related chemical scaffolds.

Conclusion

2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a chemical entity with a structure that strongly suggests potential pharmacological relevance, particularly in the area of metabolic diseases. While direct experimental data is currently limited, the well-established science behind the broader class of aryloxyisobutyric acids and fibrates provides a solid foundation for future research. This guide has provided the known identifiers for this compound and has leveraged the extensive knowledge of related molecules to propose a viable synthetic approach and potential biological activities. It is hoped that this information will catalyze further investigation into the properties and applications of this and other novel aryloxyisobutyric acid derivatives.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 13794-15-5 | 2-(4-Methoxyphenoxy)propanoic acid | Aryls | Ambeed.com [ambeed.com]

- 3. 17509-54-5,2-(4-methoxyphenoxy)-2-methylpropanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. mdpi.com [mdpi.com]

- 5. US4452999A - Method for making isobutyric acid - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Design, synthesis and hypolipidemic activity of novel 2-(m-tolyloxy) isobutyric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid (Lactisole)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Taste Modulator

2-(4-Methoxyphenoxy)-2-methylpropanoic acid, widely known in the food industry by its common name Lactisole, is a fascinating small molecule with a significant impact on human taste perception. Initially identified as a component of roasted Colombian Arabica coffee beans, its primary and most well-documented biological activity is the selective inhibition of the sweet taste sensation in humans. This property has led to its adoption as a food additive, where it is used to modulate and reduce excessive sweetness in various products, allowing other flavor profiles to become more prominent.[1]

Beyond its role as a flavor modifier, emerging research is beginning to uncover a broader spectrum of biological activities for 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, suggesting its potential for therapeutic applications. These investigations are exploring its influence on cellular signaling pathways beyond taste receptors, opening new avenues for drug discovery and development. This technical guide will provide a comprehensive review of the current scientific literature on 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, covering its synthesis, analytical characterization, mechanism of action, current applications, and future research directions.

Synthesis and Characterization: From Benchtop to Application

The synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is most commonly achieved through a Williamson ether synthesis.[2][3][4] This well-established organic reaction provides a reliable route to forming the ether linkage, a key structural feature of the molecule.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a representative method for the synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.

Step 1: Deprotonation of 4-Methoxyphenol

In a suitable reaction vessel, 4-methoxyphenol (p-cresol) is dissolved in an appropriate solvent, such as dimethylformamide (DMF) or acetone. A strong base, typically sodium hydride (NaH) or potassium carbonate (K2CO3), is then added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group, forming the corresponding sodium or potassium 4-methoxyphenoxide. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution when using NaH.

Step 2: Nucleophilic Substitution

To the solution of the 4-methoxyphenoxide, a solution of an alkyl halide, such as ethyl 2-bromo-2-methylpropionate, is added dropwise. The reaction mixture is then heated to an appropriate temperature (e.g., 60-80 °C) to facilitate the SN2 reaction. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide leaving group to form the ether linkage. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Hydrolysis of the Ester

Once the ether formation is complete, the resulting ester, ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate, is hydrolyzed to the desired carboxylic acid. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture under reflux. The base catalyzes the hydrolysis of the ester to the carboxylate salt.

Step 4: Acidification and Isolation

After the hydrolysis is complete, the reaction mixture is cooled to room temperature and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate salt, leading to the precipitation of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid as a solid. The crude product is then collected by filtration, washed with cold water to remove any remaining salts, and dried.

Step 5: Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product with high purity.

Characterization and Analytical Methods

The identity and purity of synthesized 2-(4-Methoxyphenoxy)-2-methylpropanoic acid are confirmed using a variety of analytical techniques.

Table 1: Physicochemical Properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid

| Property | Value | Source |

| Molecular Formula | C11H14O3 | [5] |

| Molecular Weight | 194.23 g/mol | [5] |

| Appearance | White to pale cream crystalline solid | [1] |

| Melting Point | ~190 °C (for the sodium salt, Lactisole) | [1] |

| Solubility | Soluble in water and propylene glycol; slightly soluble in fat; miscible in ethanol (for the sodium salt, Lactisole) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the methyl protons of the propanoic acid moiety. The chemical shifts and coupling constants of these signals are characteristic of the molecule's structure.[6][7]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. Expected signals would correspond to the carbons of the aromatic ring, the methoxy carbon, the quaternary carbon of the propanoic acid, the methyl carbons, and the carboxylic acid carbon.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of the carboxylic acid group (-COOH) or the cleavage of bonds adjacent to the ether oxygen.[10][11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for separating its enantiomers if a chiral stationary phase is used.[14][15][16][17][18] Given that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid possesses a chiral center at the C2 position of the propanoic acid moiety, it exists as a pair of enantiomers. Chiral HPLC is essential for resolving and quantifying these enantiomers, which may exhibit different biological activities.

Mechanism of Action: Targeting the Sweet Taste Receptor

The primary mechanism by which 2-(4-Methoxyphenoxy)-2-methylpropanoic acid (Lactisole) inhibits sweet taste is through its interaction with the human sweet taste receptor, a G protein-coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3.[19]

Antagonism of the T1R3 Subunit

Lactisole acts as a negative allosteric modulator of the T1R3 subunit.[19][20] It binds to a specific site within the transmembrane domain of the T1R3 protein.[19][21] This binding event induces a conformational change in the receptor that prevents its activation by sweet-tasting molecules, such as sugars and artificial sweeteners. Consequently, the downstream signaling cascade that leads to the perception of sweetness is blocked.[20][22]

Caption: Signaling pathway of sweet taste perception and its inhibition by Lactisole.

Off-Target Effects and Broader Biological Activity

Recent studies have revealed that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid may have biological effects that are independent of the T1R3 receptor.[22] For instance, it has been shown to activate cyclic AMP (cAMP) generation and increase the release of calcium from the endoplasmic reticulum (ER) in airway epithelial cells.[22] This suggests that the compound may interact with other cellular targets, opening up possibilities for its use in different therapeutic contexts. One study demonstrated that in combination with bitter compounds, lactisole could enhance the production of nitric oxide (NO), an important signaling molecule with antimicrobial and physiological roles.[22]

Applications: From Food Science to Potential Therapeutics

The unique properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid have led to its application in various fields.

Food Industry

As Lactisole, its primary application is as a flavor modifier in the food industry.[1][23][24] It is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is approved for use in food as a flavoring agent in many countries.[1][23] It is commonly used in products with high sugar content, such as jams, jellies, and confectionery, to reduce the intensity of sweetness and enhance other flavors.[22][23]

Research Tool

Due to its specific antagonism of the human T1R3 receptor, Lactisole is a valuable research tool for studying the mechanisms of sweet taste perception and the role of the T1R3 receptor in various physiological processes.[19][20]

Potential Therapeutic Applications

The emerging evidence of its off-target effects suggests that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid could have therapeutic potential. Its ability to modulate intracellular calcium and nitric oxide production could be relevant for conditions such as chronic rhinosinusitis.[22] Furthermore, its interaction with taste receptors expressed in the gut and pancreas suggests a potential role in metabolic regulation, although this area requires further investigation.[20] One report mentions that LACTISOLE is a small molecule drug with a maximum clinical trial phase of I, indicating that its therapeutic potential is being actively explored.[1]

Future Directions and Conclusion

2-(4-Methoxyphenoxy)-2-methylpropanoic acid, or Lactisole, is a molecule with a well-established role in the food industry and a growing potential in the field of pharmacology. While its mechanism as a sweet taste inhibitor is well-understood, its off-target effects and broader biological activities are still being elucidated.

Future research should focus on several key areas:

-

Elucidation of Off-Target Mechanisms: A deeper understanding of the molecular targets and signaling pathways affected by 2-(4-Methoxyphenoxy)-2-methylpropanoic acid beyond the T1R3 receptor is crucial for exploring its full therapeutic potential.

-

Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound are necessary to support its development as a therapeutic agent.

-

Clinical Investigations: Further clinical trials are needed to evaluate the efficacy and safety of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid for specific therapeutic indications.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of analogs of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid could lead to the development of more potent and selective modulators of taste receptors and other biological targets.

References

-

Utilizing the Off-Target Effects of T1R3 Antagonist Lactisole to Enhance Nitric Oxide Production in Basal Airway Epithelial Cells. (2023). MDPI. [Link]

-

Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site. (2022). National Institutes of Health. [Link]

-

Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste. (2007). Proceedings of the National Academy of Sciences. [Link]

-

Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells. (2015). Journal of Endocrinology. [Link]

-

Product - Manufacturer of sweetness inhibitor, lactisole. (n.d.). A professional manufacturer of lactisole. [Link]

-

Sweet taste inhibitory activity of (S)-, (R)-lactisole and (S)-,... (n.d.). ResearchGate. [Link]

-

Lactisole. (n.d.). Wikipedia. [Link]

-

mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

-

Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. (1989). Journal of Chromatography A. [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

-

Differential modulation of the lactisole 'Sweet Water Taste' by sweeteners. (2017). Chemical Senses. [Link]

-

Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. (2019). PLOS ONE. [Link]

-

Williamson Ether Synthesis. (2018). YouTube. [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). MDPI. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

2-(4-methoxyphenoxy) propionic acid, 13794-15-5. (n.d.). The Good Scents Company. [Link]

-

Table of Contents. (n.d.). The Royal Society of Chemistry. [Link]

-

Sweetness inhibitors that reduce excessively sweet taste in high-sugar food. (2023). A professional manufacturer of lactisole. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. [Link]

-

2-(4-Acetamidophenoxy)-2-methylpropanoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

-

Williamson Ether Synthesis. (n.d.). University of Texas at Dallas. [Link]

-

Food additives toxicology. (2023). ResearchGate. [Link]

-

2-Methyl-2-(4-methylphenoxy)propanoic acid. (n.d.). SpectraBase. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

-

Introductory note on the 13C NMR spectrum of 2-methoxypropane. (n.d.). Doc Brown's Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2013). No Added Chemicals. [Link]

Sources

- 1. Product - Manufacturer of sweetness inhibitor, lactisole | lactisole.com [lactisole.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lactisole inhibits the glucose-sensing receptor T1R3 expressed in mouse pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Lactisole - Wikipedia [en.wikipedia.org]

- 24. Sweetness inhibitors that reduce excessively sweet tast... [lactisole.com]

A Technical Guide to the Therapeutic Potential of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid Derivatives

Executive Summary: The 2-(4-Methoxyphenoxy)-2-methylpropanoic acid scaffold, a core structure reminiscent of the fibrate class of drugs, has emerged as a versatile pharmacophore in modern drug discovery. While the parent compound is primarily utilized in the flavor and fragrance industry, its derivatives have garnered significant attention for their potent biological activities. This technical guide provides an in-depth analysis of these derivatives, focusing on their primary mechanism of action as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. We will explore the molecular interactions, downstream signaling pathways, and compelling preclinical evidence supporting their therapeutic applications in metabolic disorders such as type 2 diabetes, dyslipidemia, and hepatic steatosis. Furthermore, this guide delves into the potential anti-inflammatory properties of this chemical class, outlining key experimental protocols for their synthesis and evaluation, and presenting a forward-looking perspective on their journey from bench to potential clinical utility.

Introduction to the Chemical Scaffold

The 2-(4-Methoxyphenoxy)-2-methylpropanoic acid core is structurally related to well-established lipid-lowering agents like fenofibrate. This structural analogy is not coincidental and provides the foundational rationale for its exploration in metabolic diseases. The key components of this scaffold—a phenoxy ring, a propanoic acid moiety, and a gem-dimethyl group—contribute to the molecule's ability to fit into the ligand-binding pockets of specific nuclear receptors.

Initially, the parent compound, 2-(4-methoxyphenoxy)propanoic acid (also known as lactisole), was identified for its ability to inhibit the perception of sweet tastes[1]. However, medicinal chemists recognized that strategic modification of this core structure could unlock significant therapeutic potential. By creating derivatives, researchers have successfully developed compounds with high affinity for Peroxisome Proliferator-Activated Receptors (PPARs), positioning this class of molecules as promising candidates for treating complex metabolic syndromes[2][3]. These derivatives are often synthesized to enhance potency, selectivity, and pharmacokinetic properties, moving beyond the functionalities of the original scaffold[4].

Primary Mechanism of Action: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The most well-documented therapeutic potential of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives lies in their function as agonists for the PPAR family of nuclear receptors.

Overview of the PPAR Family

PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation. There are three main subtypes (isotypes):

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[3][5] Its activation primarily leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and enhances insulin sensitivity[3][5].

-

PPARβ/δ: Expressed ubiquitously, it is involved in lipid homeostasis and energy utilization[3][5].

Because these receptors control interconnected metabolic pathways, developing agonists that can modulate one or more of these subtypes is a key strategy for treating metabolic diseases[3][5].

Molecular Interaction and Downstream Signaling

Derivatives of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid are designed to act as ligands that bind to the ligand-binding domain (LBD) of PPARs. This binding event induces a conformational change in the receptor, causing it to dissociate from corepressor proteins and recruit coactivator proteins. This newly formed complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription.

The causality behind this mechanism is a cascade of gene regulation. For instance, activation of PPARα upregulates genes involved in fatty acid uptake and β-oxidation, while PPARγ activation increases the expression of genes that promote insulin sensitivity, such as adiponectin. The development of "pan-agonists," which activate all three PPAR subtypes, is an attractive strategy to comprehensively address the multifaceted nature of metabolic syndrome[2][3].

Caption: PPAR Agonism Signaling Pathway.

Therapeutic Application in Metabolic Disorders

The primary therapeutic value of these derivatives lies in their potential to treat a cluster of conditions often referred to as metabolic syndrome.

Type 2 Diabetes and Insulin Resistance

By activating PPARγ, these compounds can significantly improve insulin sensitivity. The upregulation of adiponectin, an insulin-sensitizing hormone, is a key outcome[2]. Furthermore, GPR40 (G protein-coupled receptor 40) agonism has been explored in related phenylpropanoic acid derivatives, which can lead to a robust glucose-lowering effect and insulinotropic action[4].

Dyslipidemia and Cardiovascular Health

Activation of PPARα directly addresses dyslipidemia by increasing the transcription of genes responsible for fatty acid oxidation, thereby lowering serum triglyceride and fatty acid levels[2]. This lipid-modulating effect is crucial for reducing the risk of atherosclerosis and other cardiovascular complications associated with metabolic syndrome.

Hepatic Steatosis

Non-alcoholic fatty liver disease (NAFLD) is a common comorbidity of obesity and type 2 diabetes. PPAR pan-agonists have shown the ability to ameliorate hepatic steatosis by increasing fatty acid oxidation in the liver, thus reducing the accumulation of lipids[2].

Data Summary from Preclinical Studies

The following table summarizes representative data from a study on MHY2013 , a novel PPAR pan-agonist derivative of 2-methyl-2-(o-tolyloxy)propanoic acid, in a db/db mouse model of obesity and diabetes[2].

| Parameter | Control (db/db mice) | MHY2013 Treated (db/db mice) | % Change | Therapeutic Implication |

| Fasting Blood Glucose | High | Significantly Lower | ↓ | Improved glycemic control |

| Serum Triglycerides | High | Significantly Lower | ↓ | Amelioration of dyslipidemia |

| Serum Fatty Acids | High | Significantly Lower | ↓ | Reduced lipotoxicity |

| Serum Adiponectin | Low | Markedly Increased | ↑ | Enhanced insulin sensitivity |

| Serum FGF21 | Low | Markedly Increased | ↑ | Improved insulin sensitivity & energy expenditure |

| Hepatic Triglyceride Content | High | Significantly Lower | ↓ | Reduction of hepatic steatosis |

Therapeutic Application in Inflammatory Conditions

While PPAR agonism is the primary mechanism, related methoxyphenolic compounds also possess anti-inflammatory properties that may be relevant to this class of derivatives.

Anti-inflammatory Signaling

Inflammation is a key component of many chronic diseases, including metabolic syndrome and atherosclerosis. Methoxyphenolic compounds have been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory mediators[6]. The potential mechanisms include:

-

Suppression of NF-κB Activation: Inhibition of the translocation of the NF-κB p65 subunit into the nucleus, a critical step in the inflammatory gene expression cascade[7][8].

-

Inhibition of MAPK Signaling: Attenuation of the phosphorylation of MAPKs such as p38, ERK1/2, and JNK, which are central to the production of inflammatory cytokines[7].

-

Reduction of Pro-inflammatory Mediators: Decreased production of nitric oxide (NO), prostaglandins (PGE₂), and cytokines like TNF-α and IL-6[6][7][9].

It is plausible that 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives share these anti-inflammatory properties, which would complement their metabolic benefits, particularly in diseases like atherosclerosis where inflammation plays a direct pathogenic role.

Key Experimental Protocols & Methodologies

To advance the study of these derivatives, robust and reproducible experimental protocols are essential. The choice of these specific assays is driven by the need to validate the primary mechanism of action (PPAR agonism) and to assess in vivo efficacy in a disease-relevant model.

Synthesis of a Representative Derivative

The synthesis of these derivatives often involves a Williamson ether synthesis. The following is a generalized, self-validating protocol based on established methods[10][11].

Protocol: Synthesis via Phase Transfer Catalysis

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve p-hydroxyanisole (1.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in an appropriate organic solvent (e.g., toluene).

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) to the flask and stir vigorously to form the sodium phenoxide in situ.

-

Alkylation: Slowly add 2-bromo-2-methylpropanoic acid ethyl ester (1.2 eq) to the reaction mixture. Causality: The phase transfer catalyst shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.

-

Reaction Monitoring: Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH. Stir at room temperature for 2-4 hours to hydrolyze the ester to the carboxylic acid.

-

Purification: Acidify the mixture with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivative. Self-validation: Purity is confirmed by melting point, ¹H NMR, and mass spectrometry.

In Vitro Assay: PPAR Transactivation Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the ability of a compound to activate a specific PPAR subtype.

Protocol: Luciferase Reporter Assay

-

Cell Culture: Plate HEK293T or a similar cell line in 96-well plates.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for the full-length human PPAR subtype (α, γ, or δ).

-

A reporter plasmid containing a luciferase gene downstream of a PPRE sequence.

-

Causality: This creates a system where luciferase is only produced if the compound activates the PPAR, which then binds to the PPRE.

-

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test derivative at various concentrations (typically from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known PPAR agonist).

-

Incubation: Incubate the plates for an additional 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence values to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the data as a dose-response curve to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect). Self-validation: A clear dose-dependent increase in luminescence compared to the vehicle control confirms agonist activity.

In Vivo Model: Efficacy in a db/db Mouse Model

The db/db mouse is a widely used model of obesity, insulin resistance, and type 2 diabetes. This workflow outlines a typical efficacy study.

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Challenges and Future Directions

Despite their promise, the development of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives faces challenges common to PPAR agonists. The adverse effects associated with early-generation PPARγ agonists, such as weight gain, fluid retention, and bone loss, remain a concern[2]. Therefore, a critical area of research is the development of derivatives with a more balanced activity profile or selective PPAR modulation (SPPARM) characteristics.

Future research should focus on:

-

Optimizing Subtype Selectivity: Fine-tuning the chemical structure to achieve desired levels of agonism on PPARα, γ, and δ to maximize therapeutic benefit while minimizing side effects.

-

Long-Term Safety Studies: Conducting comprehensive long-term in vivo studies to assess the cardiovascular safety and overall toxicity profile of lead candidates.

-

Exploring Combination Therapies: Investigating the synergistic effects of these derivatives with other antidiabetic or lipid-lowering agents.

-

Clinical Translation: Moving the most promising candidates from preclinical models into human clinical trials to validate their efficacy and safety in patient populations[12][13].

The journey of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid derivatives from a simple flavor modifier to a potential multi-target therapeutic agent for metabolic and inflammatory diseases exemplifies the power of medicinal chemistry and a deep understanding of molecular pharmacology. Continued innovation in this area holds the promise of delivering novel treatments for some of the most pressing chronic health challenges.

References

-

PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

-

An, H. J., Lee, B., Kim, D. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16356–16373. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study to Determine the Efficacy and Safety of Tividenofusp Alfa (DNL310) vs Idursulfase in Pediatric and Young Adult Participants With Neuronopathic (nMPS II) or Non-Neuronopathic Mucopolysaccharidosis Type II (nnMPS II). U.S. National Library of Medicine. Retrieved from [Link]

- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

Kim, J. E., Kim, H. J., Lee, K. W., et al. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 34(12), 2123–2130. Retrieved from [Link]

-

Patrono, C. (2016). Cardiovascular effects of cyclooxygenase-2 inhibitors: a mechanistic and clinical perspective. British Journal of Clinical Pharmacology, 82(4), 957–964. Retrieved from [Link]

-

Al-Warhi, T., Al-Sanea, M. M., Al-Majed, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(16), 3789. Retrieved from [Link]

-

Mikami, S., Kitamura, S., Negoro, N., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756–3776. Retrieved from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Chávez-Piña, A. E., & McKnight, W. (2023). Mechanisms Involved in the Adverse Cardiovascular Effects of Selective Cyclooxygenase-2 Inhibitors. International Journal of Molecular Sciences, 24(22), 16421. Retrieved from [Link]

-

An, H. J., Lee, B., Kim, D. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16356–16373. Retrieved from [Link]

-

An, H. J., Lee, B., Kim, D. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16356–16373. Retrieved from [Link]

-

Kamal, F., & Kumar, V. (2022). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 12(10), 963. Retrieved from [Link]

-

Ghosh, A., Coakley, R. D., Mascenik, T., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation Research, 5, 37–47. Retrieved from [Link]

-

Al-Warhi, T., Al-Sanea, M. M., Al-Majed, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Retrieved from [Link]

-

Patrono, C. (2016). Cardiovascular effects of cyclooxygenase-2 inhibitors: a mechanistic and clinical perspective. British Journal of Clinical Pharmacology, 82(4), 957–964. Retrieved from [Link]

-

Kaczor, A. A., Pachuta, A., Karczmarzyk, Z., et al. (2025). In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules, 30(2), 346. Retrieved from [Link]

-

Pesta, D. H., & Angadi, S. S. (2025). Molecular Pharmacology of Human Metabolism Diseases. International Journal of Molecular Sciences, 26(18), 14197. Retrieved from [Link]

-

Johnson, C., Birch, G. G., & MacDougall, D. B. (1994). The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. Chemical Senses, 19(4), 349–358. Retrieved from [Link]

-

Wang, Y., & Li, Y. (2022). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 23(22), 14352. Retrieved from [Link]

-

Bagno, A., et al. (2025). In Vitro Assessment and Preliminary In Vivo Characterization of Innovative Hybrid Materials for Biomedical Applications. ResearchGate. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Metformin's Effect on Drug Metabolism in Patients With Type 2 Diabetes. U.S. National Library of Medicine. Retrieved from [Link]

-

Al-Warhi, T., Al-Sanea, M. M., Al-Majed, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Odesa University Clinical Investigations. Retrieved from [Link]

-

Vockley, J., et al. (2022). Long-term safety and efficacy of triheptanoin (Dojolvi®) for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD): A 2-year analysis of an open-label extension study. Genetics in Medicine, 24(9), 1878-1887. Retrieved from [Link]

-

Vančo, J., Trávníček, Z., Hošek, J., & Suchý, P. Jr. (2017). In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes. PLoS ONE, 12(7), e0181822. Retrieved from [Link]

-

Xu, Y., et al. (2005). Discovery of a Novel Series of Peroxisome Proliferator-Activated Receptor α/γ Dual Agonists for the Treatment of Type 2 Diabetes and Dyslipidemia. Journal of Medicinal Chemistry, 48(24), 7629-7645. Retrieved from [Link]

-

Riba, P., et al. (2024). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules, 29(24), 5483. Retrieved from [Link]

-

Navarro, H. A., et al. (2018). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 61(22), 10120-10134. Retrieved from [Link]

Sources

- 1. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo anti-inflammatory active copper(II)-lawsone complexes | PLOS One [journals.plos.org]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 11. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

A Deep Dive into the Stereochemistry of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid: A Guide for Researchers

This technical guide provides a comprehensive exploration of the stereochemical properties of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, a molecule of interest in pharmaceutical and life sciences research. As a member of the phenoxyalkanoic acid family, its three-dimensional structure is paramount to its biological activity and interaction with chiral environments such as enzymes and receptors. This document will delve into the theoretical and practical aspects of its stereochemistry, from its synthesis as a racemic mixture to the analytical techniques for enantiomeric resolution and the underlying principles governing these methodologies.

The Chiral Nature of 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid

2-(4-Methoxyphenoxy)-2-methylpropanoic acid possesses a single stereocenter at the C2 position of the propanoic acid chain. This tetrahedral carbon is bonded to four different substituents: a carboxyl group (-COOH), a 4-methoxyphenoxy group (-O-C₆H₄-OCH₃), and two distinct methyl groups. The presence of this chiral center means the molecule is not superimposable on its mirror image, and thus exists as a pair of enantiomers: the (R)- and (S)-forms.

The synthesis of this compound, typically through the Williamson ether synthesis by reacting the sodium salt of 4-methoxyphenol with a 2-halo-2-methylpropanoic acid derivative, results in a racemic mixture—an equal (1:1) proportion of the (R)- and (S)-enantiomers. From a pharmacological and toxicological standpoint, it is crucial to separate and characterize these enantiomers, as they may exhibit different biological activities.[1][2] This is a well-documented phenomenon in drug development, where one enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.[3]

Racemic Synthesis: A Starting Point

The common laboratory synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid typically yields a racemic mixture. A general and illustrative synthetic protocol is outlined below. This method, based on established Williamson ether synthesis principles for related phenoxypropanoic acids, provides the foundation for obtaining the material that will subsequently be subjected to chiral resolution.[4][5]

Experimental Protocol: Synthesis of Racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic Acid

-

Deprotonation of 4-Methoxyphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphenol in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Salt Formation: Add 1.1 equivalents of a strong base, for example, sodium hydride (NaH), portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-methoxyphenoxide.

-

Nucleophilic Substitution: To the resulting solution, add 1.0 equivalent of ethyl 2-bromo-2-methylpropanoate dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Ester Hydrolysis: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl ester.

-

Saponification: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 equivalents) and stir at room temperature overnight.

-

Acidification and Isolation: Acidify the reaction mixture to a pH of approximately 2 with 1M hydrochloric acid. The resulting precipitate is then collected by vacuum filtration, washed with cold water, and dried to afford racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.

Caption: Workflow for the racemic synthesis of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.

Chiral Resolution of Enantiomers

Once the racemic mixture is synthesized, the next critical step is the separation of the individual enantiomers. This process is known as chiral resolution. Two primary methods are widely employed for this purpose: diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation and Crystallization

This classical resolution technique relies on the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts.[6] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Principle: (R/S)-Acid + (R)-Base → (R)-Acid-(R)-Base + (S)-Acid-(R)-Base

The resulting diastereomeric salts can then be separated based on their differential solubility in a given solvent system. After separation, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and the chiral auxiliary.

Commonly Used Chiral Resolving Agents for Carboxylic Acids:

-

(R)-(+)-α-Methylbenzylamine

-

(S)-(-)-α-Methylbenzylamine

-

Quinine

-

Cinchonidine

-

(1R,2R)-(-)-Pseudoephedrine

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: Dissolve the racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine).

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Enantiomeric Enrichment: The enantiomeric excess (ee) of the crystallized salt can be determined by chiral HPLC analysis of the liberated acid. For higher purity, the salt can be recrystallized.

-

Liberation of the Enantiomer: Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate) and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.

-

Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched 2-(4-Methoxyphenoxy)-2-methylpropanoic acid.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[7] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like 2-(4-Methoxyphenoxy)-2-methylpropanoic acid, polysaccharide-based CSPs are often effective.[8][9]

Principle: The enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. The difference in the stability of these complexes results in differential retention on the column.

Recommended Starting Conditions for Method Development:

| Parameter | Recommendation | Rationale |

| Chiral Stationary Phase | Chiralpak® AD-H or Chiralcel® OD-H | These polysaccharide-based CSPs have a broad applicability for the resolution of chiral carboxylic acids.[8] |

| Mobile Phase | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA) | A non-polar/polar solvent system is standard for normal-phase chiral HPLC. TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |

| Detection | UV at 254 nm or 280 nm | The aromatic ring in the molecule allows for strong UV absorbance. |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the racemic 2-(4-Methoxyphenoxy)-2-methylpropanoic acid in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject an appropriate volume (e.g., 10 µL) of the sample solution.

-

Data Acquisition: Record the chromatogram and determine the retention times of the two enantiomers.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Determination of Absolute Configuration

While chiral separation techniques can isolate the enantiomers, they do not inherently reveal their absolute configuration (R or S). For this, other methods are required:

-

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule, provided that a suitable single crystal of one of the enantiomers (often as a salt with a known chiral counter-ion) can be obtained.[10]

-

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted from quantum chemical calculations.

-

Chemical Correlation: The absolute configuration can be determined by chemically converting the molecule to a compound of known stereochemistry.

Conclusion

The stereochemistry of 2-(4-Methoxyphenoxy)-2-methylpropanoic acid is a critical aspect that dictates its biological properties. Its synthesis typically results in a racemic mixture, necessitating robust methods for chiral resolution and analysis. This guide has provided a comprehensive overview of the key principles and experimental protocols for the synthesis, separation, and characterization of its enantiomers. For researchers and drug development professionals, a thorough understanding and application of these techniques are essential for advancing the scientific understanding and potential therapeutic applications of this and other chiral molecules.

References

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

- Kotheimer, A. E., Haq, W., & Balendiran, G. K. (2018). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. International Journal of Organic Chemistry, 8, 201-206.

- Hutt, A. J., & O'Grady, J. (1996). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

SIELC. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

-

SlidePlayer. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

- Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved from [Link]

- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]

- Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(2), 161-173.

Sources

- 1. DL-2-Phenoxypropionic acid | C9H10O3 | CID 13658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 3. ijpsr.com [ijpsr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. ymc.co.jp [ymc.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Catalytic enantioselective allenoate-alkene [2 + 2] cycloadditions [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenoxypropionic Acids via Williamson Ether Synthesis

Introduction: The Significance of Phenoxypropionic Acids and the Williamson Ether Synthesis